1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
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Overview
Description
- It is a chemical compound with the following structure:
CH3−C(O)−C6H4−Br−OH
. - This compound is an organic ketone containing a bromine atom and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis.
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one: , has the molecular formula .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology and Medicine: Researchers use it as a starting material for drug development and in studies related to enzyme inhibition.
Industry: It finds applications in the fragrance industry and as a flavoring agent.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
- As an enzyme inhibitor, it may interfere with specific metabolic pathways.
- In drug development, it could target specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The presence of the bromine atom and hydroxyl group distinguishes 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one from these similar compounds.
Remember that this information is based on available knowledge up to my last update in 2021.
Properties
CAS No. |
2887-56-1 |
---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
SKZDSFWVNVYIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origin of Product |
United States |
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